molecular formula C20H13ClN2O B13099706 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one

Cat. No.: B13099706
M. Wt: 332.8 g/mol
InChI Key: YSQSVTYYXHGGEO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-chlorophenyl group and a phenyl group. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring. The reaction conditions generally require refluxing the reactants in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-dodecanoylthiourea: A thiourea-based compound with similar structural features.

    3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: A selenium-containing compound with antioxidant and anti-inflammatory properties.

    (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: A triazole derivative with potential antifungal activity.

Uniqueness

1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is unique due to its quinazolinone core structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H13ClN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H

InChI Key

YSQSVTYYXHGGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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